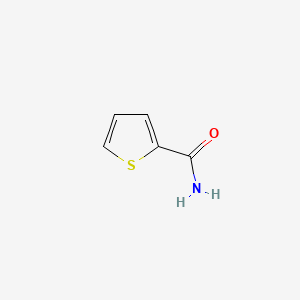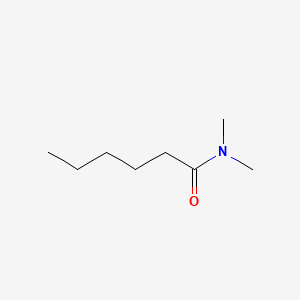
6,7-Dimetoxi-3,4-dihidroisoquinolina
Descripción general
Descripción
6,7-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound with the molecular weight of 191.23 . It is used in the synthesis of Tetrabenazine .
Synthesis Analysis
A new method for the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline has been developed. This method is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxy-3,4-dihydroisoquinoline is C11H13NO2 . The InChI key is NSLJVQUDZCZJLK-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds .Physical and Chemical Properties Analysis
6,7-Dimethoxy-3,4-dihydroisoquinoline is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Síntesis de 3,4-dihidroisoquinolinas
Se ha desarrollado un nuevo método para la síntesis de 6,7-dimetoxi-3,4-dihidroisoquinolina basado en la reacción de 2- (3,4-dimetoxi-fenil)etan-1-amina (homoveratrylamina) con compuestos nitro alifáticos en ácido polifosfórico (PPA) .
Reacciones con metilos de o-quinona
La this compound reacciona con metilos de o-quinona para formar 9,10-dimetoxi-12,13-dihidro-7aH,15H-nafto [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolinas . Esta reacción abre una ruta a varios poliaminoles de la serie heterocíclica .
Propiedades fotofísicas en disolventes próticos
Se han estudiado las propiedades fotofísicas de la this compound en disolventes próticos . El efecto de las interacciones ácido-base sobre estas propiedades es de interés .
Síntesis enantioselectiva
La this compound se ha utilizado en la síntesis enantioselectiva de (S)-salsolidina .
Antagonistas de los receptores muscarínicos M4
Entre las benzo [5,6] [1,3]oxazino [2,3- a ]isoquinolinas condensadas, se conocen antagonistas altamente selectivos de los receptores muscarínicos M4 . La this compound es de interés como análogo estructural de estos compuestos .
Análogos estructurales de alcaloides de isoquinolina
Los compuestos del tipo de this compound son de interés como análogos estructurales de ciertos alcaloides de isoquinolina, principalmente tetrahidroprotoberberinas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used as antagonists of muscarinic m4 receptors .
Mode of Action
It is known to react with aliphatic nitro compounds in polyphosphoric acid (ppa) during its synthesis .
Biochemical Pathways
It is known that the compound can undergo a [4+2] cycloaddition reaction with o-quinone methides, leading to various polyaminals of the heterocyclic series .
Result of Action
It is known that the compound can form high-melting, thermostable crystalline substances that are readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .
Action Environment
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxy-3,4-dihydroisoquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of Tetrabenazine, a drug used to treat hyperkinetic movement disorders . The interactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with these biomolecules often involve binding to active sites or acting as a substrate in enzymatic reactions.
Cellular Effects
6,7-Dimethoxy-3,4-dihydroisoquinoline influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it has been observed to affect the luminescent properties of cells by interacting with emission centers .
Molecular Mechanism
The molecular mechanism of 6,7-Dimethoxy-3,4-dihydroisoquinoline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s electrophilic character is increased through quaternization, facilitating hydrogen migration and intermolecular hydride transfer . These interactions can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxy-3,4-dihydroisoquinoline can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxy-3,4-dihydroisoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s effects become detrimental . It is crucial to determine the optimal dosage to maximize benefits and minimize risks.
Metabolic Pathways
6,7-Dimethoxy-3,4-dihydroisoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 6,7-Dimethoxy-3,4-dihydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects.
Subcellular Localization
6,7-Dimethoxy-3,4-dihydroisoquinoline exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell.
Propiedades
IUPAC Name |
6,7-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJVQUDZCZJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187475 | |
| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-18-1 | |
| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3382-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003382181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-6,7-dimethoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6LM439T76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















